Bienvenue dans la boutique en ligne BenchChem!

6beta-Naltrexol hydrochloride

opioid withdrawal neutral antagonist inverse agonism

6β-Naltrexol hydrochloride is the definitive neutral μ-opioid receptor (MOR) antagonist benchmark—it blocks agonist binding without suppressing basal MOR signaling, unlike inverse agonists naltrexone/naloxone. This yields >1000-fold lower withdrawal precipitation potency in dependent models while preserving analgesic blockade. Its ~10-fold peripheral-to-central selectivity gradient and prolonged 12–18 h half-life make it the compound of choice for GI-selective opioid antagonist programs. For assay calibration, polymorph-controlled batches (US Patent 8,227,483) ensure reproducible solubility and binding performance across screening campaigns. Reference standard for differentiating neutral antagonist vs. inverse agonist activity in novel MOR ligand development.

Molecular Formula C20H26ClNO4
Molecular Weight 379.9 g/mol
CAS No. 55488-86-3
Cat. No. B1500473
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6beta-Naltrexol hydrochloride
CAS55488-86-3
Molecular FormulaC20H26ClNO4
Molecular Weight379.9 g/mol
Structural Identifiers
SMILESC1CC1CN2CCC34C5C(CCC3(C2CC6=C4C(=C(C=C6)O)O5)O)O.Cl
InChIInChI=1S/C20H25NO4.ClH/c22-13-4-3-12-9-15-20(24)6-5-14(23)18-19(20,16(12)17(13)25-18)7-8-21(15)10-11-1-2-11;/h3-4,11,14-15,18,22-24H,1-2,5-10H2;1H/t14-,15-,18+,19+,20-;/m1./s1
InChIKeyFSQFFCPJTDFOAN-CDHBEYIESA-N
Commercial & Availability
Standard Pack Sizes2.5 mg / 5 mg / 10 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6beta-Naltrexol Hydrochloride (CAS 55488-86-3): Core Pharmacological Identity and Procurement Relevance


6β-Naltrexol hydrochloride (CAS 55488-86-3) is the major active human metabolite of the opioid antagonist naltrexone, formed via hepatic dihydrodiol dehydrogenase-mediated reduction [1]. It functions as a neutral antagonist at the μ-opioid receptor (MOR), meaning it blocks agonist binding without suppressing basal receptor signaling—a property that distinguishes it from the inverse agonists naltrexone and naloxone, which suppress constitutive MOR activity in opioid-dependent states [2]. In addition to its neutral antagonist profile, 6β-naltrexol exhibits a peripheral-to-central selectivity gradient, a significantly longer elimination half-life than its parent, and a receptor subtype selectivity fingerprint favoring MOR over DOR and KOR [1][3]. These properties have driven its clinical investigation as a standalone agent (developmental code AIKO-150) for opioid-induced constipation and as a lead scaffold for next-generation neutral antagonist development [4].

Why Naltrexone, Naloxone, or 6α-Naltrexol Cannot Substitute for 6beta-Naltrexol Hydrochloride (CAS 55488-86-3)


In-class opioid antagonists are pharmacodynamically heterogeneous: naltrexone and naloxone behave as inverse agonists after agonist pretreatment, actively suppressing basal MOR signaling, whereas 6β-naltrexol remains a neutral antagonist regardless of opioid exposure history [1]. This molecular-level divergence translates into a >1000-fold difference in withdrawal precipitation potency between 6β-naltrexol and naltrexone in dependent models, while their analgesic blockade potencies differ by only ~17-fold [2]. Furthermore, 6β-naltrexol exhibits a functional peripheral selectivity not shared by naltrexone, which blocks central and peripheral opioid effects with near-equivalent potency [3]. The 6α epimer (6α-naltrexol) shows qualitatively similar pharmacology in primate models but lacks the extensive clinical pharmacokinetic and biomarker characterization available for the 6β isomer [4]. Simply assaying or sourcing 'naltrexol' without stereochemical specification therefore risks selecting a compound with an entirely different efficacy and selectivity profile. The quantitative evidence below establishes exactly where 6β-naltrexol hydrochloride differentiates from its closest structural and functional analogs.

Quantitative Differentiation Evidence for 6beta-Naltrexol Hydrochloride (CAS 55488-86-3) Versus Comparator Opioid Antagonists


Withdrawal Precipitation Liability: 6β-Naltrexol vs. Naltrexone and Naloxone in Opioid-Dependent Models

In fentanyl-dependent mice, the relative potency to precipitate withdrawal jumping was naltrexone (1107) > naloxone (415) >> 6β-naltrexol (1), a >1000-fold separation between 6β-naltrexol and naltrexone [1]. By contrast, their potencies to block fentanyl-induced analgesia differed by only ~17-fold (17:4:1) and to block fentanyl-induced lethality by ~13-fold (13:2:1) [1]. In a chronic morphine dependence mouse model, 6β-naltrexol was approximately 77-fold less potent than naltrexone and 30-fold less potent than naloxone in precipitating withdrawal, while at high doses (100 mg/kg) it produced only minimal withdrawal in an acute dependence model [2]. This dissociation between desired opioid blockade and undesired withdrawal precipitation is a direct consequence of 6β-naltrexol's neutral antagonist pharmacology at MOR, as it does not suppress the elevated basal receptor signaling characteristic of the opioid-dependent state, whereas naltrexone and naloxone act as inverse agonists under these conditions [3].

opioid withdrawal neutral antagonist inverse agonism MOR constitutive activity

Peripheral vs. Central Functional Selectivity: 6β-Naltrexol Preferentially Antagonizes Gastrointestinal Opioid Effects

In mice, the oral ID50 for 6β-naltrexol to block hydrocodone-induced inhibition of gastrointestinal transit was 1.3 mg/kg, whereas the ID50 to block hydrocodone-induced antinociception (CNS effect) was 12 mg/kg—an approximate 10-fold separation favoring peripheral over central antagonism [1]. In the same study, naltrexone blocked both GI transit and antinociception with near-equivalent potency, showing no such dose separation [1]. In humans, intravenous 6β-naltrexol potently blocked morphine-induced slowing of gastrointestinal transit with a median effective dose (ED50) of approximately 3 mg, while doses up to 20 mg produced no detectable effect on morphine-induced analgesia or pupil constriction [2]. The mean terminal plasma elimination half-life in this human study was 11.1 ± 2.4 hours [2].

peripheral opioid antagonist gastrointestinal transit opioid-induced constipation CNS penetration

Elimination Half-Life and Systemic Exposure: 6β-Naltrexol vs. Naltrexone Pharmacokinetics

In healthy adults, the mean elimination half-life of 6β-naltrexol is approximately 12–18 hours, compared to approximately 4 hours for naltrexone—a ~3- to 4.5-fold longer terminal half-life [1][2]. Due to extensive first-pass metabolism of orally administered naltrexone, only ~5% of the parent drug reaches the systemic circulation, whereas 6β-naltrexol achieves steady-state plasma concentrations 10- to 30-fold higher than those of naltrexone [3][4]. In a controlled pharmacokinetic study in healthy volunteers, the mean AUC(0–24h) for 6β-naltrexol was 2467 ± 730 ng/ml × 24h versus 200 ± 97 ng/ml × 24h for naltrexone, an approximately 12-fold greater systemic exposure of the metabolite [5]. In a human study of intravenous 6β-naltrexol, the terminal half-life was 11.1 ± 2.4 hours [6].

pharmacokinetics elimination half-life first-pass metabolism steady-state concentration

MOR Binding Affinity and Opioid Receptor Subtype Selectivity: 6β-Naltrexol vs. Naltrexone

In radioligand displacement assays using cloned human opioid receptors, 6β-naltrexol displays a MOR Ki of 2.12 nM, with 100-fold selectivity versus DOR (Ki = 213 nM) and 3.5-fold selectivity versus KOR (Ki = 7.42 nM) [1]. Naltrexone exhibits higher MOR affinity (Ki = 0.20–0.40 nM depending on assay system) but with a distinct selectivity profile: ~16–33 fold selective vs. DOR (Ki ≈ 6.5–11 nM) and ~2-fold selective vs. KOR (Ki ≈ 0.4–0.6 nM) [2][3]. In functional GTPγS binding assays using monkey brain membranes, naltrexone displayed approximately 2-fold higher affinity and potency than 6β-naltrexol at MOR [4]. However, in the electrically stimulated guinea pig ileum (a functional MOR bioassay), 6β-naltrexol was unexpectedly more potent (Ki = 94 ± 25 pM) than both naltrexone (Ki = 265 ± 101 pM) and naloxone (Ki = 420 ± 150 pM) [5], highlighting tissue-dependent pharmacological differences.

opioid receptor binding Ki MOR selectivity radioligand displacement

Serum 6β-Naltrexol Concentration as a Predictive Biomarker for Alcohol Pharmacotherapy Response

In a human laboratory study of heavy drinkers (n=23) receiving naltrexone (50 or 100 mg/day), higher serum 6β-naltrexol levels were significantly associated with lower subjective ratings of alcohol liking and 'best effects' after high-dose alcohol administration [1]. Doubling the naltrexone dose from 50 to 100 mg/day doubled mean serum 6β-naltrexol levels, but a 4-fold inter-individual range in metabolite levels was observed at each dose, indicating significant pharmacokinetic variability not captured by naltrexone dosing alone [1]. In a therapeutic drug monitoring study of 43 alcohol-dependent patients treated with naltrexone 50 mg/day, the combined plasma concentration of naltrexone plus 6β-naltrexol was predictive of reduction in alcohol craving, with ROC analysis identifying a threshold of >16 ng/ml associated with significantly higher rates of reduced drinking (p=0.043) [2]. 6β-Naltrexol accounted for the majority of the measured active moiety due to its 10–30× higher steady-state concentrations relative to the parent drug [3].

therapeutic drug monitoring alcohol dependence biomarker naltrexone metabolite

Defined Solid-State Polymorph Characterization of 6β-Naltrexol Hydrochloride Ensures Batch-to-Batch Reproducibility

US Patent 8,227,483 (Mallinckrodt Inc.) discloses and characterizes multiple crystalline forms of 6β-naltrexol free base as well as both crystalline and amorphous forms of 6β-naltrexol hydrochloride, distinguished by X-ray powder diffraction (PXRD) patterns, differential scanning calorimetry (DSC) endotherms/exotherms, and thermogravimetric analysis (TGA) profiles [1]. The patent explicitly teaches that different crystalline forms of the same compound can differ with respect to dissolution rate, solubility, bioavailability, and pharmacokinetics—properties critical for both in vitro assay reproducibility and in vivo formulation performance [1]. The hydrochloride salt form (CAS 55488-86-3) is a defined crystalline entity with specific PXRD peaks, enabling analytical identity verification that is not possible with an uncharacterized or mixed polymorphic batch [1].

polymorph crystalline form solid-state characterization X-ray powder diffraction

Optimal Research and Industrial Application Scenarios for 6beta-Naltrexol Hydrochloride (CAS 55488-86-3) Grounded in Quantitative Differentiation Evidence


Neutral MOR Antagonist Reference Standard for In Vitro Screening and Pharmacological Profiling

6β-Naltrexol hydrochloride serves as the gold-standard neutral MOR antagonist reference compound for screening campaigns aimed at identifying novel neutral antagonists or differentiating inverse agonist activity. Its well-characterized Ki values (MOR = 2.12 nM, DOR = 213 nM, KOR = 7.42 nM) and its demonstrated property of remaining a neutral antagonist regardless of morphine pretreatment make it the benchmark against which novel analogs are compared—as evidenced by studies where 6β-naltrexol HCl is explicitly used as the reference standard for MOR affinity ranking of carbamate and sulfonate ester derivatives . Procurement of characterized 6β-naltrexol hydrochloride with defined polymorphic identity (US Patent 8,227,483) ensures consistent solubility and binding assay performance across screening batches .

In Vivo Proof-of-Concept Studies for Peripherally Restricted Opioid Antagonism Without Withdrawal Precipitation

For preclinical programs developing peripherally selective opioid antagonists to treat opioid-induced constipation or other GI adverse effects, 6β-naltrexol hydrochloride provides a unique tool compound. It demonstrates an approximately 10-fold in vivo separation between GI transit blockade (ID50 = 1.3 mg/kg p.o.) and CNS antinociception blockade (ID50 = 12 mg/kg p.o.) in mice, whereas naltrexone shows no such selectivity . Crucially, 6β-naltrexol precipitates only minimal withdrawal even at high doses (100 mg/kg) in acute dependence models and is ~77-fold less potent than naltrexone in precipitating withdrawal in chronic dependence models . This combination of peripheral selectivity and attenuated withdrawal liability cannot be achieved with naltrexone or naloxone, making 6β-naltrexol HCl the compound of choice for validating peripheral opioid antagonist mechanisms in vivo.

Therapeutic Drug Monitoring Assay Development and Clinical Pharmacokinetic Studies in Alcohol Use Disorder

6β-Naltrexol is the predominant circulating active species during naltrexone therapy, with steady-state concentrations 10–30× higher than the parent drug and an elimination half-life of 12–18 hours vs. ~4 hours for naltrexone . Serum 6β-naltrexol levels significantly correlate with reduced alcohol liking and craving in clinical studies, and a combined naltrexone + 6β-naltrexol plasma concentration threshold >16 ng/ml has been identified as predictive of drinking reduction (p=0.043) . For laboratories developing LC-MS/MS or HPLC therapeutic drug monitoring assays, 6β-naltrexol hydrochloride reference material (CAS 55488-86-3) with defined purity and polymorphic identity is essential for calibrator and quality control preparation. The high inter-individual variability in metabolite levels (4-fold range at fixed naltrexone doses) underscores the necessity of direct 6β-naltrexol quantification rather than reliance on naltrexone dose as a surrogate of exposure .

Formulation Development and Co-Crystal Screening of Neutral Opioid Antagonist Drug Products

The existence of multiple crystalline and amorphous forms of 6β-naltrexol hydrochloride, characterized by PXRD, DSC, and TGA as disclosed in US Patent 8,227,483, provides a defined solid-state landscape for pharmaceutical development . The patent notes that different crystalline forms can exhibit different dissolution rates, solubility, and bioavailability—parameters critical for oral, intravenous, or transdermal formulation performance . For industrial formulation scientists, procurement of 6β-naltrexol hydrochloride with a certificate of analysis specifying polymorphic form identity ensures that dissolution and stability data generated during development are reproducible at scale. The compound's neutral antagonist profile, combined with its demonstrated Phase 1 clinical tolerability (no interference with opioid analgesia at doses up to 20 mg i.v. in humans), positions it as a viable active pharmaceutical ingredient for GI-selective opioid antagonist products .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

26 linked technical documents
Explore Hub


Quote Request

Request a Quote for 6beta-Naltrexol hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.